N-Isopropyl-4-nitrobenzylamine
Description
Contextualization within Nitrobenzylamine Research
Nitrobenzylamines, as a class of compounds, are characterized by a benzylamine (B48309) core substituted with one or more nitro groups on the aromatic ring. The position of the nitro group (ortho, meta, or para) significantly influences the chemical reactivity and properties of the molecule. Research into nitrobenzylamines has been driven by their utility as versatile intermediates in organic synthesis. For instance, 4-nitrobenzylamine (B181301) has been employed in the chemical modification of carbon nanomaterials like graphite (B72142) powder and multi-walled carbon nanotubes. smolecule.comsigmaaldrich.com This modification can enhance the electrical conductivity and dispersion of these materials. smolecule.com
The nitro group in these compounds is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Furthermore, the nitro group can be readily reduced to an amino group, providing a pathway to a wide array of substituted aminobenzylamines. smolecule.com This transformation is a cornerstone of their synthetic utility, as seen in the preparation of 4-aminobenzylamine (B48907) from 4-nitrobenzylamine. smolecule.com
The amine functionality in nitrobenzylamines allows for a variety of reactions, including nucleophilic substitution with alkyl halides. smolecule.com The specific placement of the nitro group also has implications for biological activity and applications. For example, 2-nitrobenzylamine hydrochloride has been investigated for its potential in targeting cancer cells. biosynth.com Moreover, 2-nitrobenzylamine has been utilized as an ammonia (B1221849) equivalent in a modified Ugi four-component reaction, a powerful tool for generating molecular diversity. organic-chemistry.org
The introduction of an isopropyl group on the nitrogen atom, as in N-isopropyl-4-nitrobenzylamine, further refines the properties of the parent nitrobenzylamine. This alkyl substitution increases the steric bulk around the nitrogen and can influence the compound's reactivity and physical properties.
Significance in Modern Synthetic Methodologies
This compound and related nitrobenzylamines serve as important building blocks and reagents in modern synthetic organic chemistry. Their utility stems from the reactivity of both the nitro and the amino functionalities.
One key application lies in their use as precursors for more complex molecules. For instance, a patented method describes the preparation of 4-amino-N-isopropylbenzylamine from this compound through catalytic reduction. google.com This resulting diamine is a valuable intermediate for synthesizing high-grade dyes and pharmaceuticals. google.com The synthesis of this compound itself can be achieved through methods like the reaction of a primary amine with a carbonyl compound followed by reduction. rsc.org
The nitrobenzylamine framework is also relevant in the development of new reaction methodologies. For example, 4-nitrobenzylamine has been used in studies of enzyme inhibition, specifically targeting monoamine oxidase B, which has implications for neurodegenerative diseases. smolecule.com It has also been shown to form stable complexes with transition metals like palladium, which are useful in catalysis. smolecule.com
In the realm of materials science, the ability of 4-nitrobenzylamine to intercalate into graphite and carbon nanotubes highlights the potential for creating novel functional materials. researchgate.net This intercalation is influenced by the specific properties endowed by the nitrobenzylamine structure. researchgate.net
The development of synthetic routes to access diverse substituted benzylamines, including this compound, is an active area of research. These routes often involve the protection and deprotection of functional groups and carefully controlled reaction conditions to achieve high yields and purity. google.com
Below is a table summarizing some of the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 194.23 g/mol chemsrc.comnih.gov |
| IUPAC Name | N-[(4-nitrophenyl)methyl]propan-2-amine nih.gov |
| CAS Number | 202934-58-5 chemsrc.com |
| PSA (Polar Surface Area) | 57.85000 chemsrc.com |
| LogP | 3.00690 chemsrc.com |
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-nitrophenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)11-7-9-3-5-10(6-4-9)12(13)14/h3-6,8,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGBQYXZCFXBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Preparations of N Isopropyl 4 Nitrobenzylamine
Established Synthetic Routes and Protocols
The synthesis of N-Isopropyl-4-nitrobenzylamine can be achieved through several established methods, primarily involving the formation of a C-N bond between an isopropyl group and a 4-nitrobenzyl moiety.
General Procedures for N-Substituted 4-Nitrobenzylamine (B181301) Derivatives
A common and straightforward approach for synthesizing N-substituted 4-nitrobenzylamine derivatives is through the nucleophilic substitution reaction of 4-nitrobenzyl halides with the appropriate amine. For the synthesis of this compound, this involves the reaction of 4-nitrobenzyl bromide with isopropylamine (B41738).
A two-step Gabriel synthesis has also been employed to produce 4-nitrobenzylamine, a precursor for this compound. ucl.ac.uk This method involves reacting 4-nitrobenzyl bromide with potassium phthalimide, followed by hydrazinolysis to release the primary amine. ucl.ac.uk The subsequent N-alkylation with an isopropyl group would then yield the target compound.
Reductive Amination Strategies
Reductive amination is a widely used and efficient one-pot method for the synthesis of secondary amines like this compound. bloomtechz.commasterorganicchemistry.com This strategy involves the reaction of 4-nitrobenzaldehyde (B150856) with isopropylamine to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. bloomtechz.commasterorganicchemistry.comchemistrylearner.com
The general reaction is as follows:
4-Nitrobenzaldehyde + Isopropylamine → Imine Intermediate Imine Intermediate + Reducing Agent → this compound
Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. bloomtechz.commasterorganicchemistry.com The selection of the reducing agent is crucial as it should selectively reduce the imine in the presence of the aldehyde starting material. masterorganicchemistry.com
In a specific example, N-isopropyl-2-nitrobenzylamine was synthesized by reacting 2-nitrobenzylamine hydrochloride with acetone (B3395972) in methanol, using sodium cyanoborohydride as the reducing agent at 0°C, which was then allowed to warm to room temperature. google.com A similar approach can be adapted for the 4-nitro isomer.
A one-pot process for the reductive amination of the formyl group and simultaneous reduction of the nitro group of nitrobenzaldehydes has been developed. arkat-usa.org This method, when applied to 4-nitrobenzaldehyde and a secondary amine in dioxane with a Pd/C catalyst under hydrogenation, yields the corresponding dialkylaminomethylaniline. arkat-usa.org While this specific example leads to a tertiary amine and reduction of the nitro group, the underlying principle of one-pot reduction and amination is relevant.
Multi-step Synthetic Sequences from Precursors
This compound can also be prepared through multi-step sequences starting from readily available precursors. One such route begins with 4-nitrobenzyl bromide. The Gabriel synthesis, as mentioned earlier, provides a reliable method to first synthesize 4-nitrobenzylamine. ucl.ac.uk This primary amine can then be selectively N-alkylated using an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a weak base to afford this compound.
Another precursor approach involves the nitration of N-isopropylaniline. However, this method can lead to a mixture of ortho, meta, and para isomers, necessitating careful purification to isolate the desired 4-nitro product.
Optimization of Synthetic Pathways
Optimizing synthetic routes is crucial for improving yield, purity, and cost-effectiveness. Key areas for optimization in the synthesis of this compound include the choice of catalyst and the modification of reaction conditions.
Catalyst Systems in Reductive Processes
In reductive amination and other reduction steps, the choice of catalyst is paramount. For catalytic hydrogenation, noble metal catalysts such as Palladium on carbon (Pd/C) and Platinum-based catalysts are highly effective for the reduction of imines and nitro groups. google.com Raney nickel is another commonly used catalyst for such transformations. google.comresearchgate.net The catalyst loading is an important parameter to optimize, with typical ranges being 0.05 to 5% by weight for noble metal catalysts and 2 to 20% by weight for Raney catalysts. google.com
For reductive aminations using hydride reagents, the reaction is often catalyzed by acid, which facilitates the formation of the iminium ion, making it more susceptible to reduction. chemistrylearner.com
Reaction Condition Modifications for Enhanced Yield and Selectivity
Modifying reaction conditions such as solvent, temperature, and pressure can significantly impact the outcome of the synthesis.
For the reductive amination of nitrobenzaldehydes, dioxane has been identified as a superior solvent, leading to nearly quantitative yields in some cases, while other solvents like alcohols, ethers, and acetic acid resulted in complex mixtures. arkat-usa.org
Temperature control is also critical. Reductive amination reactions are often carried out at room temperature or below to control selectivity and minimize side reactions. researchgate.netrsc.org For catalytic hydrogenations, the temperature can range from 0 to 150°C, with a preferred range of 10 to 80°C. google.com The pressure for hydrogenation is typically between atmospheric pressure and 50 kg/cm ²G. google.com
The pH of the reaction medium is a key factor in reductive amination. The formation of the imine from the aldehyde and amine is typically favored under slightly acidic conditions (pH 4-5), which also promotes the formation of the iminium ion for subsequent reduction. masterorganicchemistry.com
The table below summarizes various synthetic parameters for related reductive amination and N-alkylation reactions.
| Starting Material(s) | Reagent(s) | Catalyst/Reducing Agent | Solvent | Temperature | Yield |
| 4-Nitrobenzaldehyde, Isopropylamine | - | NaBH(OAc)3 | Dichloromethane | 0°C to rt | High |
| 4-Nitrobenzyl bromide, Isopropylamine | K2CO3 | - | DMF | Mild Heat | High |
| 4-Nitrobenzaldehyde, Amine | H2 | Pd/C (10%) | Dioxane | Not specified | Quantitative |
| 2-Nitrobenzylamine HCl, Acetone | - | NaBH3CN | Methanol | 0°C to rt | Not specified |
Interactive Data Table of Synthetic Parameters
This table is based on general procedures and specific examples found in the literature for similar transformations.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound focuses on developing more sustainable and environmentally benign methodologies. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic routes. Key strategies in this endeavor include biocatalysis and one-pot synthesis, which align with the core tenets of green chemistry.
One of the most promising green approaches for the synthesis of secondary amines like this compound is through biocatalytic reductive amination. This method utilizes enzymes, such as imine reductases (IREDs) or reductive aminases (RedAms), to catalyze the reaction between a carbonyl compound (4-nitrobenzaldehyde) and a primary amine (isopropylamine). researchgate.net Biocatalysis offers significant environmental advantages, including the use of water as a solvent and operation under mild reaction temperatures and pressures. researchgate.net The high selectivity of enzymes often leads to higher yields and reduces the formation of byproducts, simplifying purification processes. Research has demonstrated the successful use of IREDs in the reductive amination of various ketones and aldehydes with primary amines, achieving high conversion rates. researchgate.net For instance, screening of multiple IREDs has shown significant conversion percentages in analogous reactions, highlighting the potential for identifying a specific enzyme to efficiently produce this compound. researchgate.net This enzymatic approach avoids the need for heavy metal catalysts or harsh reducing agents often employed in conventional chemical synthesis.
Another significant green synthetic strategy is the development of one-pot reactions. A one-pot synthesis for N-alkylaminobenzenes from nitroaromatics has been developed, which involves the reduction of a nitro group followed by reductive amination in the same reaction vessel. organic-chemistry.org This method is highly efficient as it eliminates the need to isolate intermediate compounds, thereby saving time, reducing solvent use, and minimizing waste. organic-chemistry.org In a reported procedure, nitrobenzenes are reduced and then undergo reductive amination with a carbonyl compound using decaborane (B607025) (B10H14) and a palladium on carbon (10% Pd/C) catalyst. organic-chemistry.org While this specific example uses a chemical catalyst, the one-pot principle is a cornerstone of green chemistry that could be adapted to the synthesis of this compound. The direct conversion of a nitroaromatic starting material to the final N-alkylated product without intermediate workup steps represents a significant process intensification and a move towards more sustainable chemical manufacturing.
The table below outlines key research findings relevant to the green synthesis of this compound and related compounds.
| Synthetic Approach | Key Features | Reactants/Catalysts | Findings/Yields | Reference |
| Biocatalytic Reductive Amination | Use of enzymes, mild reaction conditions, aqueous solvent. | Imine Reductases (IREDs), 4-nitrobenzaldehyde, Isopropylamine | High conversion rates (up to 94% in analogous reactions) and high selectivity. Contributes to sustainable pathways. | researchgate.net |
| One-Pot Synthesis | Reduction of nitro group and reductive amination in a single pot. | Nitroaromatics, Carbonyl compounds, Decaborane (B10H14), 10% Pd/C | Efficient and chemoselective, producing high yields without isolating intermediates. | organic-chemistry.org |
| Catalytic Hydrogenation | Use of hydrogen gas for reduction. | Nitrobenzylamine compounds, Pd-C/HCl or Raney Ni | Environmentally friendly with water as the only byproduct. Avoids benzyl (B1604629) hydrogenolysis. | google.com |
These methodologies underscore the shift towards more environmentally conscious chemical synthesis. The adoption of biocatalysis and the streamlining of reaction pathways through one-pot processes are pivotal in minimizing the environmental footprint associated with the production of this compound.
Chemical Transformations and Reactivity of N Isopropyl 4 Nitrobenzylamine
Reduction Reactions of the Nitro Group
The reduction of the nitro group in N-isopropyl-4-nitrobenzylamine to an amino group is a key transformation, yielding 4-amino-N-isopropylaniline. This can be achieved through several methods, including catalytic hydrogenation and other chemical reduction pathways.
Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. commonorganicchemistry.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel, in the presence of hydrogen gas. commonorganicchemistry.comwikipedia.orggla.ac.uk The reaction is generally carried out under mild conditions, often at room temperature and atmospheric pressure, although elevated pressures can be used.
The mechanism of catalytic hydrogenation of nitroarenes is complex and is generally understood to proceed through a series of intermediates. acs.org The nitro group is first reduced to a nitroso group, which is then further reduced to a hydroxylamine (B1172632). Finally, the hydroxylamine is reduced to the corresponding amine. acs.orgrsc.org
Reaction Pathway:
Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
Selectivity is a crucial aspect of the catalytic hydrogenation of this compound, as other functional groups in the molecule could potentially be reduced. However, catalytic hydrogenation using catalysts like Pd/C is often highly chemoselective for the nitro group, leaving other functionalities, such as the benzylamine (B48309) group, intact. organic-chemistry.org The choice of catalyst can influence selectivity; for instance, Raney nickel is often preferred when the substrate contains halogens to avoid dehalogenation. commonorganicchemistry.com
Table 1: Catalysts for Hydrogenation of Nitro Compounds
| Catalyst | Key Features | Selectivity |
|---|---|---|
| Palladium on Carbon (Pd/C) | Most common and versatile catalyst. | High chemoselectivity for the nitro group. Can also reduce alkenes and alkynes. |
| Raney Nickel | Used when dehalogenation is a concern. | Effective for nitro group reduction. |
| Platinum(IV) Oxide (Adams' catalyst) | Highly active catalyst. | Reduces a wide range of functional groups. |
Besides catalytic hydrogenation, several other methods can be employed to reduce the nitro group of this compound. These alternative pathways often utilize chemical reducing agents and can be advantageous when specific reaction conditions or selectivities are required.
Metal-based Reductions: Metals such as iron, zinc, and tin in acidic media are classic reagents for nitro group reduction. commonorganicchemistry.comwikipedia.org For example, iron filings in the presence of an acid like hydrochloric acid can effectively reduce nitroarenes. Similarly, tin(II) chloride offers a mild method for this transformation. commonorganicchemistry.com These methods are often chemoselective and tolerate a variety of other functional groups.
Transfer Hydrogenation: This method involves the use of a hydrogen donor in conjunction with a catalyst. frontiersin.orgmdpi.com Common hydrogen donors include formic acid, ammonium (B1175870) formate, and hydrazine (B178648) hydrate. frontiersin.orgtandfonline.com Catalysts for transfer hydrogenation are often palladium-based. tandfonline.com This technique is considered a safer and more convenient alternative to using hydrogen gas.
Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, they tend to form azo compounds when reacting with aromatic nitro compounds. commonorganicchemistry.com Therefore, they are generally not suitable for the selective reduction of this compound to the corresponding aniline (B41778).
Table 2: Alternative Reducing Agents for Nitroarenes
| Reagent | Conditions | Notes |
|---|---|---|
| Iron (Fe) / Acid | Acidic (e.g., HCl, Acetic Acid) | A classic and cost-effective method. |
| Zinc (Zn) / Acid | Acidic (e.g., Acetic Acid) | Provides mild reduction conditions. commonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Acidic | A mild reagent that tolerates many functional groups. commonorganicchemistry.com |
| Ammonium Formate / Pd/C | Neutral | A common system for transfer hydrogenation. mdpi.com |
| Hydrazine Hydrate / Catalyst | Varies | Can be used for selective reductions. tandfonline.comresearchgate.net |
Catalytic Hydrogenation Mechanisms and Selectivity
Reactions Involving the Amine Functionality
The secondary amine group in this compound is also a site of significant reactivity, allowing for a range of chemical transformations.
N-Alkylation: The nitrogen atom in this compound can be further alkylated to form a tertiary amine. This reaction typically involves reacting the secondary amine with an alkyl halide in the presence of a base. researchgate.netresearchgate.net However, controlling the degree of alkylation can be challenging, as the newly formed tertiary amine can also react. researchgate.net More advanced methods, such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, utilize alcohols as alkylating agents in the presence of a metal catalyst. nih.govorganic-chemistry.orgcardiff.ac.uk This approach is often more atom-economical and environmentally benign.
N-Acylation: this compound can react with acylating agents, such as acyl chlorides or anhydrides, to form the corresponding amide. This reaction is a common method for the protection of amine groups or for the synthesis of amide-containing compounds.
Secondary amines like this compound can participate in condensation reactions with carbonyl compounds. wikipedia.orgsolubilityofthings.com
Enamine Formation: With enolizable aldehydes or ketones, secondary amines form enamines. libretexts.orgchemistrysteps.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, followed by the elimination of water. wikipedia.orglibretexts.org
Mannich Reaction: this compound can act as the amine component in the Mannich reaction. This three-component condensation involves an aldehyde (that is not enolizable), an enolizable carbonyl compound, and a primary or secondary amine, leading to the formation of an aminomethylated product. organic-chemistry.org
The electrochemical oxidation of amines, including benzylamines, has been a subject of extensive research as it offers a green alternative to chemical oxidation methods. ias.ac.inresearchgate.netmdpi.com The oxidation of this compound would primarily occur at the amine nitrogen.
The general mechanism for the electrochemical oxidation of a secondary amine starts with a one-electron transfer to form a radical cation. mdpi.com This is followed by deprotonation at the α-carbon to generate a radical. This radical can then undergo a second oxidation to form an iminium cation. mdpi.com The iminium cation is a reactive intermediate that can be trapped by nucleophiles.
General Electrochemical Oxidation Pathway:
R₂NH → [R₂NH]⁺• → R(R')C•-NHR → [R(R')C=NHR]⁺
The oxidation potential of benzylamines is influenced by substituents on the aromatic ring. ias.ac.in Electron-donating groups generally lower the oxidation potential, making the amine easier to oxidize, while electron-withdrawing groups have the opposite effect. researchgate.net Direct electrochemical oxidation can sometimes lead to the passivation of the electrode surface due to the formation of a polymeric film. acs.org To circumvent this, mediated electrochemical oxidation can be employed, where a redox mediator facilitates the electron transfer. acs.orgnih.gov
Condensation Reactions
Aromatic Ring Functionalization
The reactivity of the benzene (B151609) ring in this compound is significantly influenced by its two substituents: the N-isopropylaminomethyl group (-CH₂NHCH(CH₃)₂) and the nitro group (-NO₂). These groups exert opposing electronic effects, which dictates the regioselectivity of aromatic substitution reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is governed by the combined directing effects of the existing substituents. The N-isopropylaminomethyl group is an activating, ortho-, para-director due to the electron-donating nature of the alkylamine. Conversely, the nitro group is a powerful deactivating, meta-director owing to its strong electron-withdrawing capabilities.
Given that the two groups are para to each other, their directing effects converge on the same positions. The N-isopropylaminomethyl group at C-1 directs incoming electrophiles to positions C-2 and C-6 (the C-4 position is already substituted). The nitro group at C-4 directs incoming electrophiles to positions C-2 and C-6, which are meta to it. Therefore, electrophilic substitution reactions are strongly favored to occur at the C-2 and C-6 positions of the aromatic ring.
While specific examples of EAS on this compound are not extensively documented in readily available literature, the principles of C-H activation in related molecules provide insight. For instance, the related compound N,N-diethyl-4-nitrobenzylamine undergoes cyclopalladation, a reaction that proceeds via an electrophilic attack of a palladium(II) catalyst on a C-H bond. researchgate.net This type of reaction underscores the possibility of functionalizing the aromatic ring through electrophilic pathways. researchgate.net
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Position on Ring | Type | Activating/Deactivating | Positions Directed |
|---|---|---|---|---|
| -CH₂NHCH(CH₃)₂ | C-1 | Alkylamine (via benzylic carbon) | Activating | Ortho, Para (C-2, C-6) |
Nucleophilic Aromatic Substitution
The presence of a strong electron-withdrawing nitro group makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). SNAr reactions are particularly facilitated when powerful electron-attracting groups are positioned ortho or para to a leaving group. libretexts.org In this case, the nitro group at C-4 activates the entire ring, especially the carbon atoms at C-1 and, to a lesser extent, C-2 and C-6, for nucleophilic attack.
The generally accepted mechanism for SNAr involves a two-step process:
Addition: The nucleophile attacks the electron-deficient carbon atom on the aromatic ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org This step results in the temporary loss of aromaticity.
Elimination: The leaving group departs, and the aromaticity of the ring is restored. mdpi.com
While this compound lacks a conventional leaving group like a halogen, SNAr can still occur, for example, through the displacement of a hydride ion (SNAr-H), although this typically requires specific oxidizing conditions to facilitate the elimination step. mdpi.com The high electrophilicity conferred by the nitro group is the key factor enabling this reactivity. mdpi.com Studies on related compounds, such as 1-fluoro-4-nitrobenzene, demonstrate that the rate of nucleophilic attack is significantly enhanced by the para-nitro substituent. researchgate.net Furthermore, 4-nitrobenzylamine (B181301) itself has been employed as a nucleophile in SNAr reactions, highlighting the reactivity of this class of compounds. nih.gov
Table 2: Relative Reactivity of Aryl Halides in SNAr with Piperidine
| Compound | Relative Rate |
|---|---|
| Chlorobenzene | 1 |
| 1-Chloro-4-nitrobenzene | 7 x 10¹⁰ |
| 1-Chloro-2,4-dinitrobenzene | 2.4 x 10¹⁵ |
Data illustrates the activating effect of nitro groups on aryl rings for nucleophilic substitution, a principle applicable to this compound.
Stereochemical Control in Transformations
The stereochemical outcomes of reactions involving this compound are primarily influenced by the steric bulk of the isopropyl group attached to the nitrogen atom. This group can play a significant role in directing the approach of reagents and influencing the conformation of transition states.
Analysis of cyclopalladation reactions shows that the steric features of the ligand are crucial in determining the reaction's feasibility and pathway. researchgate.net Bulky substituents at the nitrogen atom, such as an isopropyl group, can either facilitate or hinder the reaction depending on the specific geometry of the transition state. researchgate.net For this compound, the isopropyl group can sterically shield one face of the molecule, potentially leading to diastereoselectivity in reactions involving the creation of a new stereocenter at the benzylic carbon or the nitrogen atom.
For example, in a hypothetical reduction of an imine formed from this amine, the isopropyl group could direct the hydride attack to the less hindered face of the C=N bond. Similarly, in reactions that functionalize the benzylic -CH₂- group, the isopropyl substituent could influence the stereochemical course. While the isopropyl group itself is prochiral, its presence introduces a significant steric bias that could be exploited in asymmetric synthesis.
Table 3: Potential Influence of the Isopropyl Group on Stereoselectivity
| Transformation Type | Potential Stereochemical Effect | Rationale |
|---|---|---|
| Alkylation of the amine | May create a chiral quaternary ammonium center | The isopropyl group would influence the facial selectivity of the incoming electrophile. |
| Reaction at the benzylic position | Diastereoselective functionalization | Steric hindrance from the isopropyl group could direct attack to one of the two prochiral benzylic protons. |
Advanced Spectroscopic and Computational Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for the structural analysis of N-Isopropyl-4-nitrobenzylamine, providing detailed information about the proton and carbon environments within the molecule.
Proton NMR (¹H NMR) spectroscopy offers precise insights into the electronic environment of hydrogen atoms and their connectivity. In a typical ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic, benzylic, and isopropyl protons are observed.
The aromatic region is characterized by two doublets, a result of the para-substituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group are deshielded and appear at a lower field (δ ~8.16 ppm) compared to the protons meta to the nitro group (δ ~7.51 ppm). rsc.org Both signals exhibit a doublet splitting pattern due to coupling with their adjacent protons. rsc.org
The benzylic protons (CH₂) appear as a singlet at approximately 3.89 ppm, indicating no adjacent protons to couple with. rsc.org The isopropyl group gives rise to two signals: a heptet around 2.85-2.89 ppm corresponding to the single methine (CH) proton, which is split by the six equivalent protons of the two methyl groups, and a doublet around 1.13 ppm for the six methyl (CH₃) protons, split by the single methin proton. rsc.org
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Number of Protons | Assignment |
| ~8.16 | Doublet (d) | 8.5 | 2H | Aromatic (H-2, H-6) |
| ~7.51 | Doublet (d) | 8.5 | 2H | Aromatic (H-3, H-5) |
| ~3.89 | Singlet (s) | - | 2H | Benzylic (CH₂) |
| ~2.85 | Heptet (hept) | 6.2 | 1H | Isopropyl (CH) |
| ~1.13 | Doublet (d) | 6.2 | 6H | Isopropyl (2 x CH₃) |
| Note: Data is based on spectra recorded in CDCl₃ at 300 MHz and compiled from related structures. rsc.org |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. While specific experimental data for this compound is not widely published, analysis of closely related compounds like N-benzylpropan-2-amine and N-(isopropyl)-4-methoxybenzylamine allows for a reliable prediction of the chemical shifts. rsc.org
The carbon atoms of the aromatic ring will show distinct signals. The carbon atom attached to the nitro group (C-4) and the carbon attached to the benzyl (B1604629) group (C-1) are quaternary and would appear at low field. The aromatic CH carbons ortho and meta to the nitro group would also be distinguishable. The benzylic carbon (CH₂) signal is expected around 51 ppm, while the isopropyl group carbons would include the methine (CH) carbon near 48 ppm and the two equivalent methyl (CH₃) carbons around 23 ppm. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| ~148 | Aromatic (C-1, Quaternary) |
| ~147 | Aromatic (C-4, Quaternary, C-NO₂) |
| ~128 | Aromatic (C-2, C-6) |
| ~124 | Aromatic (C-3, C-5) |
| ~51 | Benzylic (CH₂) |
| ~48 | Isopropyl (CH) |
| ~23 | Isopropyl (2 x CH₃) |
| Note: Predicted values are based on analysis of similar structures reported in the literature. rsc.org |
For unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: Would confirm the coupling between the aromatic protons on the nitro-substituted ring and the coupling between the isopropyl methine and methyl protons.
HSQC: Would establish the direct one-bond correlations between protons and the carbons they are attached to, for instance, linking the ¹H signal at ~3.89 ppm to the ¹³C signal of the benzylic carbon.
While the application of these specific techniques to this compound is not detailed in the surveyed literature, they represent standard methods for the complete structural characterization of novel organic compounds. beilstein-journals.org
Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental formula of a compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture before they are introduced into the mass spectrometer. For this compound, LC-MS would be used to assess the purity of the sample. A pure sample would ideally show a single peak in the chromatogram. The mass spectrometer then provides the mass-to-charge ratio (m/z) of the eluting compound, which corresponds to its molecular weight (typically as the protonated molecule, [M+H]⁺). This technique is routinely used for the analysis of benzylamine (B48309) derivatives. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, allowing for the determination of its elemental formula. The calculated monoisotopic mass for this compound (C₁₀H₁₄N₂O₂) is 194.105527694 Da. An experimental HRMS measurement would aim to find a mass value that matches this calculated value to within a few parts per million (ppm), thereby confirming the elemental composition and lending significant support to the proposed structure. While specific experimental reports for this compound are scarce, HRMS is a standard characterization method for verifying the composition of newly synthesized molecules. beilstein-journals.org
Mechanistic Insights from Fragmentation Patterns
Mass spectrometry is a powerful tool for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. In the case of this compound, collision-induced dissociation (CID) studies can provide valuable insights into its gas-phase ion chemistry. msstate.edu The fragmentation pathways are influenced by the stability of the resulting ions and neutral losses.
Key fragmentation pathways for this compound likely involve:
Benzylic Cleavage: Cleavage of the C-N bond between the benzyl group and the isopropylamine (B41738) moiety is a probable fragmentation route. This would lead to the formation of a stable 4-nitrobenzyl cation (m/z 136) or a 4-nitrobenzyl radical, with the corresponding isopropylaminium (B1228971) ion or radical.
Loss of the Isopropyl Group: Fragmentation can occur via the loss of the isopropyl group (C₃H₇) from the molecular ion, resulting in an ion at m/z [M-43]⁺.
Cleavage within the Isopropyl Group: Loss of a methyl radical (CH₃) from the isopropyl group is another possibility, leading to a fragment ion at m/z [M-15]⁺.
Nitro Group Rearrangements: The nitro group can influence the fragmentation pattern, potentially leading to rearrangements and the loss of NO₂ (46 Da) or NO (30 Da).
The relative abundance of these fragment ions in the mass spectrum provides a fingerprint for the molecule and helps in confirming its structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, further confirming the elemental composition. google.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct functional groups. beilstein-journals.org
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| N-H (secondary amine) | Stretching | 3300-3500 (often weak) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| C=C (aromatic) | Stretching | 1450-1600 |
| NO₂ (nitro group) | Asymmetric Stretching | 1500-1550 |
| NO₂ (nitro group) | Symmetric Stretching | 1340-1380 |
| C-N | Stretching | 1020-1250 |
Data compiled from general IR spectroscopy correlation tables.
The presence and precise positions of these bands in the experimental IR spectrum provide conclusive evidence for the structure of this compound. For instance, the strong absorptions corresponding to the nitro group are particularly diagnostic. beilstein-journals.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide a wealth of structural information. This technique has been successfully applied to determine the crystal structures of related nitrobenzylamine derivatives and complexes. researchgate.net
The analysis would yield precise data on:
Bond lengths and angles: Confirming the covalent framework of the molecule.
Conformation: Revealing the preferred spatial orientation of the isopropyl and 4-nitrobenzyl groups.
Intermolecular interactions: Identifying hydrogen bonds (e.g., involving the N-H group) and other non-covalent interactions that dictate the crystal packing. researchgate.net
Such data is invaluable for understanding the solid-state properties of the compound and for providing a benchmark for computational models.
Computational Chemistry and Molecular Modeling
Computational chemistry offers powerful tools to complement experimental data and to gain deeper insights into the properties and behavior of molecules.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. researchgate.net For this compound, DFT calculations can be employed to:
Optimize the molecular geometry: To find the lowest energy conformation of the molecule.
Calculate electronic properties: Such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the dipole moment.
Predict spectroscopic properties: DFT can be used to calculate vibrational frequencies, which can be compared with experimental IR spectra to aid in peak assignment. researchgate.net
These calculations provide a detailed picture of the molecule's electronic landscape, which is crucial for understanding its reactivity.
The flexibility of the bond between the benzylic carbon and the nitrogen atom allows for multiple conformations of this compound. Computational conformational analysis can be performed to explore the potential energy surface of the molecule. researchgate.net This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformer.
The results of such an analysis can:
Identify stable conformers: Locating the low-energy minima on the potential energy landscape.
Determine rotational barriers: Calculating the energy required to rotate from one conformer to another.
Predict the most probable conformation: By comparing the relative energies of the stable conformers.
This information is essential for understanding how the molecule might behave in different environments and how it interacts with other molecules.
Computational methods, particularly DFT, are instrumental in studying reaction mechanisms. researchgate.netresearchgate.net For reactions involving this compound, computational studies can be used to:
Model transition states: To understand the energy barriers of a reaction. researchgate.net
Calculate reaction energies: To determine the thermodynamics of a reaction.
Explore reaction pathways: To map out the step-by-step process of a chemical transformation. researchgate.net
For example, in a reaction where the nitro group is reduced, computational studies could model the interaction with a reducing agent and elucidate the electronic changes that occur throughout the reaction. researchgate.net
Role in Catalysis and Reaction Mechanism Investigations
Catalytic Systems Utilizing N-Isopropyl-4-nitrobenzylamine or its Derivatives
While not always the catalyst itself, the this compound scaffold serves as a crucial component or substrate in various catalytic systems, providing insights into catalyst performance and reaction dynamics.
The hydrogenation of imines, which are structurally related to this compound, is a key area of investigation. Studies on the hydrogenation of similar N-alkyl-substituted imines using ruthenium catalysts have provided fundamental insights into the reaction mechanism. For instance, research on the reduction of N-isopropyl-(4-methyl)benzilidene amine with Shvo's hydroxycyclopentadienyl ruthenium hydride catalyst demonstrated facile imine isomerization and deuterium (B1214612) scrambling, indicating a complex interaction between the substrate and the catalyst. acs.org
Furthermore, the nitro group present in the compound is a key functional group in chemoselective hydrogenation studies. Catalytic systems are often designed to selectively reduce a nitro group in the presence of other reducible functionalities. In one study, a single-site iron catalyst (FeNx@C) was used for the transfer hydrogenation of various nitroarenes. rsc.org When 4-nitrobenzonitrile (B1214597) was used as the substrate, the reaction yielded a mixture of 4-aminobenzonitrile (B131773) and 4-nitrobenzylamine (B181301), showcasing the catalyst's activity towards both the nitro and nitrile groups under specific conditions. rsc.org Such studies are critical for developing catalysts with high chemoselectivity.
In the realm of organocatalysis, derivatives of nitrobenzylamine are employed in synthetic transformations to build complex chiral molecules. For example, in a peptide-catalyzed stereoselective synthesis of chiral triflones, a derivatization step involved the use of 4-nitrobenzylamine. researchgate.net The reaction of a γ-triflylaldehyde with 4-nitrobenzylamine, followed by reductive amination and cyclization, produced a 2,4-disubstituted pyrrolidine (B122466) derivative in high yield and stereoselectivity. researchgate.net
Phase Transfer Catalysis (PTC) often relies on catalysts that can interact with substrates through various forces, including π-π stacking. The electron-deficient aromatic ring of the 4-nitrobenzyl group makes it a candidate for such interactions. brandeis.edu The design of chiral phase transfer catalysts, such as those derived from Cinchona alkaloids, for the asymmetric isomerization of imines bearing N-benzyl groups has been explored. brandeis.edu The presence of electron-withdrawing substituents on the benzyl (B1604629) moiety is often critical for achieving useful reaction rates, highlighting the potential role for scaffolds derived from this compound in the design of future phase transfer catalysts. brandeis.eduresearchgate.net
Hydrogenation Catalysis
Mechanistic Studies of Reactions Involving the Compound
The structure of this compound is ideal for probing the mechanistic details of chemical reactions, including the identification of key steps and the factors that control stereochemical outcomes.
Mechanistic studies on the hydrogenation of imines have revealed that the electronic properties of the substrate can fundamentally alter the reaction pathway and the rate-limiting step. Research using Shvo's ruthenium catalyst showed a distinct mechanistic shift depending on the substituent on the imine's nitrogen atom. acs.org
For an electron-deficient imine, the rate-limiting step was found to be the concerted transfer of hydrogen from the catalyst. acs.org In contrast, for electron-rich N-alkyl-substituted imines like N-isopropyl-(4-methyl)benzilidene amine, a structural analogue of the corresponding imine of this compound, the mechanism changes. acs.org The study observed inverse equilibrium isotope effects, consistent with a reversible hydrogen transfer followed by a rate-limiting amine coordination step. acs.org This shift is crucial, as it demonstrates that stronger electron-donating groups on the nitrogen (like isopropyl) can accelerate the initial hydrogen transfer to the point where product release from the catalyst becomes the slowest step in the catalytic cycle. acs.org
| Substrate | Substituent Nature | KIE Type | Value | Inferred Rate-Limiting Step |
|---|---|---|---|---|
| N-benzilidenepentafluoroaniline | Electron-Deficient | kOH/kOD | 1.61 ± 0.08 | Hydrogen Transfer |
| N-benzilidenepentafluoroaniline | Electron-Deficient | kRuH/kRuD | 2.05 ± 0.08 | |
| N-benzilidenepentafluoroaniline | Electron-Deficient | kRuHOH/kRuDOD | 3.32 ± 0.14 | |
| N-benzilidene-tert-butylamine | Electron-Rich | kOH/kOD | 0.89 ± 0.06 | Amine Coordination |
| N-benzilidene-tert-butylamine | Electron-Rich | kRuH/kRuD | 0.64 ± 0.05 | |
| N-benzilidene-tert-butylamine | Electron-Rich | kRuHOH/kRuDOD | 0.56 ± 0.05 |
The involvement of this compound's structural motifs in reactions that generate stereocenters allows for the study of stereocontrol. In the previously mentioned organocatalytic synthesis, the use of 4-nitrobenzylamine in a reductive amination sequence was part of a process that afforded a highly diastereoselective and enantioselective product. researchgate.net
| Product | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
| 2,4-disubstituted pyrrolidine | 92% | 7 : 1 | 98% |
| Table 2: Stereochemical outcome of a reaction sequence involving 4-nitrobenzylamine to form a chiral pyrrolidine derivative. researchgate.net |
The facile isomerization observed during the hydrogenation of the related N-isopropyl-(4-methyl)benzilidene amine also points to the dynamic stereochemistry at play. acs.org The ability of the substrate to isomerize while coordinated to the catalyst has significant implications for controlling the stereochemical outcome of the final amine product. Understanding these processes is key to designing catalytic systems that can deliver a desired stereoisomer with high fidelity.
Investigation of Rate-Limiting Steps and Intermediates
Catalyst Design and Ligand Development based on this compound Scaffolds
While direct use of this compound as a primary ligand is not widely documented, the principles learned from its reactivity and that of its derivatives are instrumental in the rational design of new catalysts and ligands. The development of chiral ligands for asymmetric transfer hydrogenation (ATH) often involves monotosylated diamines, where the electronic and steric nature of the substituents is paramount for catalyst activity and selectivity. uw.edu.pl
The mechanistic insights gained from studying substrates like this compound analogues inform ligand development directly. For example, knowing that N-alkyl groups can shift the rate-limiting step from hydrogen transfer to product release suggests that ligands for a highly active catalyst should facilitate rapid dissociation of the product amine. acs.org The electronic properties of the 4-nitrobenzyl group could be harnessed to fine-tune the electronic environment of a metal center in a catalyst complex or to promote non-covalent interactions in organocatalysis. brandeis.edu Therefore, the this compound structure serves as a valuable conceptual scaffold for designing future ligands and catalysts with tailored electronic and steric properties for specific transformations.
Advanced Applications in Organic Synthesis Research
Building Blocks for Heterocyclic Compounds
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science. researchgate.net N-Isopropyl-4-nitrobenzylamine serves as a key starting material for the synthesis of several classes of these important rings. The secondary amine provides a nucleophilic center for initial bond formation, while the nitro group can be chemically transformed—most commonly via reduction to an amine—to facilitate subsequent cyclization steps.
Research has demonstrated its utility in constructing substituted pyrrolidines. In one organocatalytic method, the reaction between an aldehyde and 4-nitrobenzylamine (B181301) (a close structural relative) is used to create 2,4-disubstituted pyrrolidine (B122466) derivatives with high stereoselectivity. researchgate.net This highlights how the benzylamine (B48309) core can be integrated into a five-membered ring system. Furthermore, the parent compound, 4-nitrobenzylamine, has been used to synthesize heterocyclic precursors like 5-carbamoyl-1-(4-nitrobenzyl)imidazolium-4-olate, showcasing the direct incorporation of the 4-nitrobenzyl moiety into an imidazole (B134444) ring system. prepchem.com The Ugi multicomponent reaction, which can utilize this compound as the amine component, is also a powerful tool for assembling linear precursors that can undergo subsequent post-modification reactions to yield a wide array of five-membered and fused heterocyclic systems. nih.gov
| Heterocyclic Product Class | Synthetic Method | Role of this compound | Reference |
| Substituted Pyrrolidines | Organocatalytic conjugate addition followed by reductive amination | Serves as the nitrogen source for the pyrrolidine ring after cyclization. | researchgate.net |
| Imidazolium Derivatives | Reaction with α-bromomalonamide and triethyl orthoformate | The amine displaces a bromide and the nitrobenzyl group becomes a substituent on the imidazole nitrogen. | prepchem.com |
| 1,4-Benzodiazepin-3-ones | Ugi reaction followed by reductive cyclization (Ugi/deprotect/cyclize) | Acts as the amine component in the initial Ugi reaction; the nitro group is later reduced to an amine to enable the final ring-closing step. | researchgate.net |
Intermediates in Complex Molecule Synthesis
The synthesis of complex molecules, such as natural products or large pharmaceuticals, relies on a strategy of assembling smaller, functionalized intermediates. molaid.com this compound is a valuable intermediate because its reaction products, particularly from multicomponent reactions, possess significant molecular complexity and multiple points for further diversification.
When used in an Ugi four-component reaction, for example, this compound contributes to the formation of a highly substituted α-aminoacyl amide. organic-chemistry.org These products are classified as peptidomimetics—compounds that mimic the structure of peptides—and are of great interest in drug discovery. nih.gov The resulting structure contains the original isopropyl and 4-nitrobenzyl groups, along with three new substituents from the other reaction components, all assembled in a single step. This complex intermediate can then be elaborated further; for instance, the nitro group can be reduced to an amine and functionalized, or the amide bonds can be selectively cleaved or modified. This approach makes it an efficient building block for creating libraries of complex molecules for screening purposes. nih.govorganic-chemistry.org
| Starting Materials (Hypothetical Reaction) | Intermediate Formed | Potential Subsequent Transformations | Reference |
| This compound, an aldehyde (R¹CHO), a carboxylic acid (R²COOH), and an isocyanide (R³NC) | α-Aminoacyl amide with four points of diversity (isopropyl, 4-nitrobenzyl, R¹, R², R³) | Reduction of the nitro group to an amine, followed by acylation or alkylation. | organic-chemistry.org |
| This compound, (E)-fumaric acid monoethyl ester, isopropyl aldehyde, benzyl (B1604629) isocyanide | Linear bis-amide Ugi product | Microwave-assisted reductive aza-Michael cyclization to form a heterocyclic core. | researchgate.net |
Integration into Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. nih.govsid.ir this compound is an ideal substrate for isocyanide-based MCRs (IMCRs), most notably the Ugi four-component reaction (U-4CR). organic-chemistry.org
In the U-4CR, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-aminoacyl amide derivative. organic-chemistry.org this compound serves as the amine component. The reaction mechanism is believed to proceed through the initial formation of an iminium ion from the condensation of the amine and the carbonyl compound. This is followed by the nucleophilic addition of the isocyanide carbon and the carboxylate anion, which, after an acyl transfer (Mumm rearrangement), yields the stable final product. organic-chemistry.org The versatility of the U-4CR allows for a vast number of structurally diverse products to be synthesized by simply varying the other three components, making it a cornerstone of modern combinatorial chemistry. nih.govacs.org
| Ugi Reaction Component | Example | Function in Reaction |
| Amine | This compound | Provides the α-amino nitrogen atom in the final product. |
| Carbonyl | Benzaldehyde | Forms the initial iminium ion with the amine. |
| Carboxylic Acid | Acetic Acid | Acts as a nucleophile and provides the N-acyl group. |
| Isocyanide | tert-Butyl isocyanide | Its carbon atom acts as a three-bond-forming center. |
Bioorthogonal Chemistry and Click Reactions
Bioorthogonal chemistry involves chemical reactions that can be performed in living systems without interfering with native biological processes. chemie-brunschwig.ch While not a traditional "click" reagent itself, this compound possesses a nitroaryl functional group that makes it a candidate for bioorthogonal activation strategies.
One strategy involves enzyme-mediated activation. Certain bacterial nitroreductase enzymes can selectively reduce aromatic nitro groups to amines or hydroxylamines under biological conditions. google.com This transformation can be used to trigger a specific chemical event, such as uncaging a therapeutic agent or activating a fluorescent probe, exclusively in cells expressing the enzyme. A molecule like this compound could be incorporated into a larger prodrug designed to be activated by nitroreductases present in hypoxic tumor environments or specific bacteria. google.com
A second strategy leverages the well-established use of the nitrobenzyl group as a photolabile protecting group. researchgate.net Upon irradiation with light of a specific wavelength (typically UV), the nitrobenzyl group can be cleaved, releasing a linked molecule. This photo-uncaging allows for high spatiotemporal control over substrate release, a powerful tool in cell biology and materials science. By incorporating this compound into a polymer network or a protected protein, its function could be activated on demand with light. researchgate.net
| Bioorthogonal Strategy | Trigger | Transformation of the Nitrobenzyl Group | Potential Application | Reference |
| Enzyme-Targeted Activation | Nitroreductase Enzyme + Cofactor (NADH/NADPH) | Reduction of the nitro group (NO₂) to an amino group (NH₂). | Targeted prodrug activation in hypoxic cells or bacteria. | google.com |
| Photolabile Uncaging | UV Light (e.g., 365 nm) | Photo-cleavage of a benzylic bond, releasing a protected substrate. | Spatiotemporally controlled release of drugs or signaling molecules in cell culture. | researchgate.net |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes
One promising approach is the development of one-pot multicomponent reactions (MCRs). rug.nl MCRs, such as the Ugi reaction, allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, thereby increasing efficiency and reducing waste. rug.nlrsc.org The application of MCRs to the synthesis of substituted benzylamines could provide a rapid and diverse route to a library of compounds for further study.
Furthermore, the optimization of existing synthetic steps is crucial. For instance, reductive amination is a common method for forming the benzylamine (B48309) linkage. mdpi.com Investigations into more effective reducing agents and reaction conditions, including the use of microwave-assisted synthesis, have shown promise in improving yields and reducing reaction times. mdpi.com The development of new synthetic pathways that avoid problematic intermediates is also a key focus. mdpi.com For example, routes that begin with reductive amination followed by modification of the aromatic ring are being explored to circumvent the instability of certain intermediates. mdpi.com
Another area of interest is the use of solid-phase synthesis, which can facilitate the purification of products and is amenable to automation. rsc.org By anchoring one of the reactants to a solid support, excess reagents and byproducts can be easily washed away, simplifying the isolation of the desired benzylamine derivative.
| Synthetic Strategy | Description | Potential Advantages |
| Multicomponent Reactions (e.g., Ugi) | Combining three or more reactants in a single step to form a complex product. rug.nlrsc.org | Increased efficiency, reduced waste, rapid generation of diverse compound libraries. rug.nl |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate chemical reactions. mdpi.com | Shorter reaction times, improved yields. mdpi.com |
| Novel Intermediate Pathways | Designing synthetic routes that avoid unstable or low-yielding intermediates. mdpi.com | Improved overall yield and process robustness. mdpi.com |
| Solid-Phase Synthesis | Anchoring a reactant to a solid support to simplify purification. rsc.org | Ease of product isolation, potential for automation. rsc.org |
Exploration of New Reactivity Profiles
The chemical structure of N-Isopropyl-4-nitrobenzylamine, featuring a secondary amine, a nitro-substituted aromatic ring, and a benzylic C-H bond, offers multiple sites for chemical transformation. Future research will undoubtedly focus on exploring the reactivity of this scaffold to generate a wider array of functionalized molecules.
The nitro group is a particularly versatile functional group that can be reduced to an amine, which can then undergo a variety of subsequent reactions such as acylation, alkylation, or diazotization. mdpi.com This opens up a vast chemical space for the synthesis of novel derivatives with potentially interesting biological or material properties.
The secondary amine can also be a focal point for derivatization. N-alkylation or N-acylation can be used to introduce a variety of substituents, which can modulate the steric and electronic properties of the molecule. mdpi.com The development of selective N-functionalization methods in the presence of other reactive sites will be an important area of investigation.
Furthermore, the benzylic position is susceptible to oxidation or substitution reactions. The development of catalytic methods for the selective functionalization of the benzylic C-H bond would be a significant advancement, providing a direct route to new analogs without the need for de novo synthesis.
Application in Advanced Materials Chemistry
The unique combination of a polar nitro group and a flexible isopropylbenzylamine backbone makes this compound and its derivatives interesting candidates for applications in materials science. The nitroaromatic moiety can participate in π-π stacking interactions, which can be exploited in the design of self-assembling materials and liquid crystals. researchgate.net
Future research could explore the incorporation of this scaffold into polymers to create materials with tailored optical, electronic, or mechanical properties. For example, the nitro group can act as an electron-withdrawing group, which could be useful in the design of materials for nonlinear optics or as components in organic light-emitting diodes (OLEDs).
The potential for these molecules to act as ligands for metal complexes also warrants investigation. The nitrogen and oxygen atoms of the nitrobenzylamine core could coordinate to metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or gas sorption properties.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and reproducibility. acs.org Future research will likely focus on adapting the synthesis of this compound and its derivatives to flow reactor systems. acs.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities.
Moreover, the integration of flow chemistry with automated synthesis platforms can enable the high-throughput synthesis and screening of large libraries of compounds. rug.nl This approach would be particularly valuable for exploring the structure-activity relationships of this compound derivatives in various applications, from medicinal chemistry to materials science. The development of robust and reliable flow-based synthetic routes will be a key enabler for the rapid exploration of the chemical space around this scaffold.
Computational Predictions for Molecular Design and Reactivity
Computational chemistry and molecular modeling are becoming increasingly powerful tools in modern chemical research. diva-portal.org In the context of this compound, computational methods can be employed to predict the properties and reactivity of new derivatives, thereby guiding synthetic efforts.
Quantum mechanical calculations can be used to study the electronic structure of the molecule, providing insights into its reactivity and spectroscopic properties. diva-portal.org For example, calculations can help to predict the most likely sites for electrophilic or nucleophilic attack, or to estimate the energy barriers for different reaction pathways.
Q & A
Q. What are the recommended synthetic routes for N-Isopropyl-4-nitrobenzylamine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves the alkylation of 4-nitrobenzyl halides with isopropylamine. For optimization:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .
- Temperature Control : Reactions conducted at 50–70°C reduce side products like N,N-diisopropyl derivatives .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted amines and halides. Typical yields range from 65–85% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (isopropyl CH₃), δ 4.3–4.5 ppm (CH₂-N), and δ 8.0–8.3 ppm (aromatic protons) confirm structure .
- ¹³C NMR : Signals near 22 ppm (isopropyl CH₃), 50 ppm (CH₂-N), and 125–150 ppm (aromatic carbons) validate connectivity .
- FTIR : Absorption bands at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (NO₂ symmetric stretch) confirm nitro functionality .
- HPLC-MS : Retention time and m/z ([M+H]⁺ ≈ 235) verify purity and molecular weight .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer :
- Storage Conditions : Store at –20°C in airtight, light-resistant containers to prevent nitro group degradation .
- Stability Monitoring : Conduct periodic HPLC analysis (e.g., every 6 months) to detect decomposition products like 4-nitrobenzaldehyde .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound synthesized under different conditions?
- Methodological Answer :
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents may shift CH₂-N protons upfield .
- Dynamic Processes : Variable-temperature NMR (e.g., –40°C to 50°C) identifies rotational barriers in the isopropyl group .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and assign conflicting peaks .
Q. What strategies validate the purity of this compound in complex mixtures (e.g., reaction byproducts)?
- Methodological Answer :
- Multi-Technique Approach :
| Technique | Target Analysis | Detection Limit |
|---|---|---|
| HPLC-UV | Nitroaromatics | 0.1% |
| GC-MS | Volatile amines | 0.05% |
| Elemental Analysis | C, H, N content | ±0.3% deviation |
- Spiking Experiments : Add known byproducts (e.g., N,N-diisopropyl derivatives) to assess method sensitivity .
Q. How can mechanistic studies elucidate the reactivity of this compound in reductive environments?
- Methodological Answer :
- Reduction Pathways :
- Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to NH₂, monitored via UV-Vis (λmax shift from 255 nm to 280 nm) .
- Kinetic studies (e.g., pseudo-first-order conditions) determine rate constants for nitro reduction in acidic vs. neutral media .
- Intermediate Trapping : Use ESR spectroscopy to detect nitroxide radicals during partial reduction .
Q. What experimental designs are recommended for assessing biological activity of this compound derivatives?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) with IC₅₀ calculations .
- Structure-Activity Relationships (SAR) : Modify the isopropyl or nitro group and correlate changes with bioactivity data .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Testing : Use shake-flask method with HPLC quantification in solvents like water, ethanol, and hexane .
- Thermodynamic Analysis : Calculate Hansen solubility parameters to explain deviations (e.g., hydrogen bonding capacity of nitro groups) .
- Literature Comparison : Cross-reference with structurally similar compounds (e.g., N-Isopropylaniline) to identify trends .
Q. What protocols mitigate spectral interference when analyzing this compound in biological matrices?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (C18 cartridges) removes proteins and lipids .
- Chromatographic Optimization : Use gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to separate analyte peaks from matrix components .
- Mass Spectrometry : Employ tandem MS/MS (MRM mode) to enhance specificity for the target ion (e.g., m/z 235 → 152) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
